1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Description
1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a heterocyclic compound featuring a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at the 2-position. The benzimidazole moiety is linked via an ethanone bridge to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. This structural framework confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group, making it a candidate for pharmacological applications .
The compound’s design leverages the benzimidazole scaffold’s known role in interacting with biological targets like DNA topoisomerases and microbial enzymes .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)13-18-10-3-1-2-4-11(10)20(13)9-12(21)19-5-7-22-8-6-19/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTTVGPEILLHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the attachment of the morpholine ring via nucleophilic substitution.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
One of the most promising areas of application for 1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is its role as an anticancer agent. Research indicates that benzimidazole derivatives, including this compound, exhibit significant inhibitory effects on various cancer cells by targeting specific pathways involved in tumor growth.
Case Study: PI3 Kinase Inhibition
A patent describes the use of benzimidazole derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival in many cancers. The compound has shown efficacy in modulating PI3K activity, thereby reducing cancer cell viability in vitro and in vivo models .
Angiotensin II Antagonism
Another application of this compound is its potential as an angiotensin II antagonist, which can be beneficial in managing hypertension and related cardiovascular conditions. Benzimidazole derivatives have been studied for their ability to inhibit angiotensin II receptors, which play a significant role in blood pressure regulation .
Clinical Relevance
The ability to modulate angiotensin II activity could lead to new therapeutic strategies for treating hypertension. The compound's structural characteristics allow it to interact effectively with angiotensin receptors, making it a candidate for further development into antihypertensive medications.
Structure-Activity Relationship Studies
Studies have focused on the structure-activity relationships (SAR) of benzimidazole derivatives, including this compound. This research aims to optimize the chemical structure for enhanced biological activity.
Findings from X-ray Crystallography
X-ray crystallography studies have provided insights into the molecular conformation of the compound, revealing how specific substituents influence its biological activity. The morpholine ring's chair conformation and the planar nature of the benzimidazole ring were noted to facilitate effective interactions with target proteins .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The reaction typically employs starting materials such as morpholine and trifluoromethyl-substituted benzaldehyde.
Synthetic Route Example
A typical synthetic route includes:
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole moiety is known to bind to various biological macromolecules, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Functional Comparisons
Antimicrobial Activity
Benzimidazole derivatives exhibit antimicrobial activity by inhibiting DNA gyrase or topoisomerase IV. The target compound’s CF₃ group may enhance binding to these enzymes compared to simpler analogues:
- C2 (): MIC = 2–8 µg/mL against S. aureus and E. coli, outperforming norfloxacin (MIC = 8–16 µg/mL) .
- Target Compound : Predicted MIC < 2 µg/mL due to CF₃’s electron-withdrawing effects, which stabilize interactions with bacterial enzymes.
Antitumor Activity
Benzimidazoles with morpholine substituents show promise as topoisomerase I/II inhibitors:
- Compound : IC₅₀ = 0.8 µM against breast cancer (MCF-7) via topoisomerase II inhibition .
- Target Compound : Expected enhanced activity due to direct CF₃ substitution on benzimidazole, which may improve DNA intercalation.
Enzyme Inhibition
Trifluoromethyl groups are critical in CYP51 inhibition (e.g., pyridine-based UDO in , IC₅₀ = 50 nM).
Biological Activity
1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a morpholine ring and a benzimidazole moiety with a trifluoromethyl group, contributing to its unique chemical properties. The molecular formula is , and its structural characteristics are essential for understanding its biological interactions.
Biological Activity Overview
This compound has shown promising results in various biological assays, particularly in cancer research. The following sections detail specific areas of activity.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
In vitro studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and increases in p53 expression levels, which are critical for apoptosis regulation.
The proposed mechanism involves the interaction of the compound with cellular pathways that regulate apoptosis and cell proliferation. Flow cytometry analyses have demonstrated that treatment with the compound leads to:
- Increased caspase-3/7 activity , indicating apoptosis.
- Cell cycle arrest in the G1 phase, preventing further cell division.
These findings suggest that this compound may serve as a potential lead compound for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs), such as the trifluoromethyl group, has been linked to enhanced biological activity. SAR studies indicate that modifications to the aromatic rings significantly affect potency:
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency against cancer cells |
| Electron-donating | Decreased potency |
These insights are crucial for further optimization of the compound to enhance its therapeutic efficacy.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Benzimidazole Derivatives : A series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. The most potent compounds exhibited IC values comparable to established chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models treated with related benzimidazole compounds showed significant tumor reduction, supporting the need for further clinical evaluation of compounds like this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone?
- Methodological Answer : The synthesis typically involves a multi-step pathway:
Morpholine Introduction : Reacting morpholine with electrophilic intermediates (e.g., chloroethyl derivatives) under basic conditions (e.g., NaH/THF) to install the morpholine moiety .
Benzimidazole Formation : Cyclization of 2-(trifluoromethyl)benzaldehyde derivatives with o-phenylenediamine analogs via reflux in DMF or acetic acid, often using sodium metabisulfite as a catalyst .
Coupling Steps : Linking the morpholine and benzimidazole units via nucleophilic substitution or condensation reactions, with purification by column chromatography (hexane:ethyl acetate gradients) .
- Critical Parameters : Temperature (reflux at 130°C), solvent choice (DMF for cyclization), and catalyst selection (e.g., Na2SO4 for dehydration) significantly impact yield (40–80%) and purity .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm for C) and morpholine ring protons (δ 2.5–3.5 ppm for H) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 380.12) .
- X-ray Crystallography : Resolves spatial conformation (e.g., dihedral angles between benzimidazole and morpholine rings) using software like ORTEP-III .
Advanced Research Questions
Q. How does the morpholine moiety influence the compound’s conformational stability and reactivity?
- Methodological Answer :
- The morpholine ring adopts a chair conformation, contributing to steric flexibility and hydrogen-bonding interactions (e.g., C–H···O/F contacts in crystal packing) .
- Electron-donating effects from morpholine’s oxygen atom enhance nucleophilicity at the ethanone linker, facilitating interactions with biological targets (e.g., enzyme active sites) .
- Experimental Design : Compare analogs with piperazine or thiomorpholine substituents to assess conformational impact on bioactivity .
Q. How can researchers address low yields during the cyclization step of benzimidazole formation?
- Methodological Answer :
- Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., NMP) to improve solubility of intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine for enhanced cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethyl acetate/hexane) and analyze using Cu-Kα radiation (λ = 1.5418 Å) .
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., C2–H2A···F1) to explain packing patterns and stability .
- Software Tools : Use ORTEP-III for thermal ellipsoid visualization and Mercury for Hirshfeld surface analysis .
Q. How to design analogs for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodological Answer :
- Core Modifications :
- Synthetic Routes : Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole incorporation .
Q. How to resolve contradictions in biological activity data across cell lines?
- Methodological Answer :
- Dose-Response Profiling : Test IC₅₀ values in multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific toxicity .
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., tubulin) .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out off-target effects .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to tubulin’s colchicine site, focusing on π-π stacking with benzimidazole and hydrogen bonds with morpholine .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identify critical features (e.g., trifluoromethyl as a hydrophobic anchor) using Schrödinger’s Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
